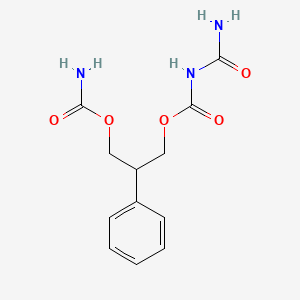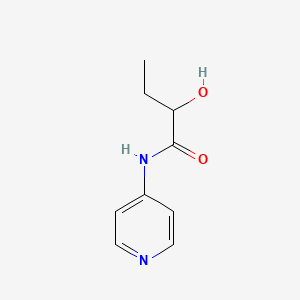![molecular formula C4H16N3Na2O9P B602361 Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate CAS No. 71519-72-7](/img/structure/B602361.png)
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate is a chemical compound with the molecular formula C4H18N3Na2O10P and a molecular weight of 327.14 g/mol. This compound is known for its role as a phosphate reservoir, which is used to regenerate adenosine triphosphate (ATP) during skeletal muscle contraction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate typically involves the reaction of carbamimidoyl(methyl)amino]acetate with sodium phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a tetrahydrate to ensure stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then crystallized and dried to obtain the tetrahydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biochemical studies involving ATP regeneration and muscle contraction.
Medicine: Investigated for its potential therapeutic applications in muscle-related disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily through its role as a phosphate reservoir. It helps regenerate ATP, which is essential for energy transfer in cells. The molecular targets include enzymes involved in ATP synthesis and hydrolysis. The pathways involved are primarily those related to energy metabolism and muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium adenosine triphosphate (ATP): Another phosphate reservoir used in energy metabolism.
Sodium phosphate: A simpler phosphate compound used in various biochemical applications.
Uniqueness
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate is unique due to its specific structure and role in ATP regeneration. Unlike simpler phosphate compounds, it provides a more controlled release of phosphate, making it particularly useful in muscle contraction studies.
Eigenschaften
CAS-Nummer |
71519-72-7 |
|---|---|
Molekularformel |
C4H16N3Na2O9P |
Molekulargewicht |
327.14 g/mol |
IUPAC-Name |
disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;tetrahydrate |
InChI |
InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
HUWYWJSJJDCZRQ-UHFFFAOYSA-L |
SMILES |
CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+] |
Isomerische SMILES |
CN(CC(=O)[O-])/C(=N/P(=O)(O)[O-])/N.O.O.O.O.[Na+].[Na+] |
Kanonische SMILES |
CN(CC(=O)[O-])C(=NP(=O)(O)[O-])N.O.O.O.O.[Na+].[Na+] |
Aussehen |
White Powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Sodium creatine phosphate dibasic tetrahydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)






